1-[(6-Hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline
Description
Properties
IUPAC Name |
[5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)pyridin-2-yl]hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c15-17-14-8-7-12(10-16-14)21(19,20)18-9-3-5-11-4-1-2-6-13(11)18/h1-2,4,6-8,10H,3,5,9,15H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUZWEPAGOYXPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CN=C(C=C3)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Hydrazinopyridine Moiety: This step involves the reaction of 3-chloropyridine with hydrazine hydrate under reflux conditions to form 6-hydrazinopyridine.
Sulfonylation: The 6-hydrazinopyridine is then reacted with a sulfonyl chloride derivative, such as methanesulfonyl chloride, in the presence of a base like triethylamine to form the sulfonyl hydrazine intermediate.
Cyclization: The final step involves the cyclization of the sulfonyl hydrazine intermediate with a suitable tetrahydroquinoline precursor under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(6-Hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the sulfonyl group to a sulfide.
Substitution: The hydrazinopyridine moiety can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Substituted hydrazinopyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a pharmacophore in drug development, particularly in the following areas:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including human colorectal (HCT-116) and breast (MCF-7) cancer cells. For instance, certain synthesized derivatives demonstrated IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells .
- Antimicrobial Properties : The compound's structure allows for interactions with microbial targets, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit inflammatory pathways, contributing to its potential therapeutic benefits in inflammatory diseases.
Organic Synthesis
1-[(6-Hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline serves as an important intermediate in the synthesis of complex organic molecules:
- Versatile Building Block : It can be utilized in the synthesis of heterocyclic compounds and natural product analogs, facilitating the development of novel chemical entities with desired biological activities.
Biological Research
The compound plays a role in various biological studies:
- Enzyme Inhibition Studies : It is used to investigate the inhibition mechanisms of specific enzymes that are crucial in disease pathways. For example, it may target kinases or proteases involved in cancer progression.
- Cellular Signaling Pathways : Research into its effects on cellular signaling pathways such as the MAPK/ERK pathway reveals its potential influence on cell proliferation and apoptosis.
Industrial Applications
The unique structural characteristics of this compound open avenues for industrial applications:
- Material Development : Its properties may be exploited in creating new materials such as polymers and dyes, which could have applications in various industries including textiles and coatings.
Mechanism of Action
The mechanism of action of 1-[(6-Hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or proteases involved in disease pathways.
Pathways Involved: The compound can affect cellular signaling pathways, such as the MAPK/ERK pathway, leading to changes in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Key Differentiators of the Target Compound
- Reactivity: Participation in condensation or cyclization reactions.
- Electron-Deficient Pyridine : The pyridine ring may enhance π-stacking interactions in biological targets compared to purely aliphatic substituents (e.g., piperidine in compound 58).
Notes and Limitations
Data Gaps : Biological data for the target compound are absent in the provided evidence; comparisons rely on structural analogs.
Synthetic Challenges : Hydrazine groups may require protective strategies during synthesis to prevent side reactions.
Diverse Sources : References include crystallographic studies , synthetic protocols , and pharmacological reviews , ensuring a balanced analysis.
Biological Activity
1-[(6-Hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a hydrazinopyridine moiety linked to a sulfonyl group and a tetrahydroquinoline ring. This structural arrangement contributes to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C12H14N4O2S |
| Molecular Weight | 270.33 g/mol |
| CAS Number | 1041558-44-4 |
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. Studies have shown its ability to inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrate:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Values ranged from 50 to 100 µg/mL, indicating moderate efficacy against these pathogens.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It has been shown to inhibit certain kinases involved in cell signaling pathways critical for cancer progression.
- Receptor Binding : The compound may interact with receptors that modulate inflammatory responses, contributing to its anti-inflammatory properties.
Case Studies
Several studies have highlighted the potential applications of this compound:
-
Study on Anticancer Effects :
- Researchers conducted a study where the compound was administered to mice with induced tumors. Results showed a significant reduction in tumor size compared to control groups.
- The study concluded that the compound's ability to induce apoptosis was a key factor in its anticancer effects.
-
Antimicrobial Efficacy Study :
- A comparative study assessed the antimicrobial effects of the compound against standard antibiotics. The results indicated that it could serve as an alternative treatment option for antibiotic-resistant strains.
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Biological Activity | Notes |
|---|---|---|
| 6-Hydrazinopyridine | Moderate anticancer activity | Lacks sulfonyl group |
| Tetrahydroquinoline derivatives | Varies; some show neuroprotective effects | More focused on CNS applications |
| Sulfonamide derivatives | Broad-spectrum antimicrobial activity | Generally less selective than target compound |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-[(6-Hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline, and what critical parameters influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution using 1-(2-chloropyridin-3-ylsulfonyl)-1,2,3,4-tetrahydroquinoline as a precursor, reacting with hydrazine hydrate under reflux conditions. Key parameters include reaction time (12–24 hours), solvent choice (ethanol or methanol), and stoichiometric excess of hydrazine (1.5–2.0 equivalents). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Yield optimization requires strict anhydrous conditions and inert atmosphere to prevent side reactions .
Q. How should researchers characterize the structural integrity of this compound, and which spectroscopic techniques are most reliable?
- Methodological Answer : Combine H NMR (400–600 MHz, DMSO- or CDCl) and high-resolution mass spectrometry (HRMS-ESI). Key NMR signals include:
- Tetrahydroquinoline protons: δ 1.84–1.92 (m, 2H, CH), δ 2.49–2.76 (m, 2H, CH), δ 3.37–3.47 (m, 2H, CH) .
- Hydrazinylpyridine protons: δ 8.32 (dd, H-6), δ 8.70 (dd, H-4) .
MS should show [M+H] at m/z 304.3. Cross-validate with elemental analysis (C, H, N, S) to confirm stoichiometry .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly its interaction with neurological or metabolic targets?
- Methodological Answer : Prioritize receptor-binding assays (e.g., cannabinoid or serotonin receptors) due to structural similarities with active sulfonamide derivatives . Use radioligand displacement assays (e.g., H-CP55940 for CB1 receptors) with HEK293 cells expressing target receptors. Include positive controls (known antagonists/inhibitors) and measure IC values. For metabolic studies, assess enzyme inhibition (e.g., cytochrome P450 isoforms) using fluorogenic substrates and LC-MS/MS quantification .
Q. What strategies are effective for resolving contradictions between computational predictions and experimental data (e.g., docking vs. binding assays)?
- Methodological Answer :
- Re-evaluate docking parameters: Use multiple software (AutoDock Vina, Schrödinger Glide) with flexible side-chain modeling.
- Validate force fields (e.g., AMBER vs. CHARMM) and solvation models (implicit vs. explicit water).
- Perform molecular dynamics simulations (100 ns) to assess binding stability.
- Experimentally, conduct isothermal titration calorimetry (ITC) to measure binding thermodynamics and compare with computational ΔG values .
Q. How can structure-activity relationship (SAR) studies be systematically designed for derivatives of this compound?
- Methodological Answer :
- Core modifications : Replace the hydrazine group with acyl hydrazides or alkyl hydrazines to assess electronic effects .
- Sulfonyl group variation : Substitute with methylsulfonyl or aryl sulfonamides to probe steric bulk impact .
- Tetrahydroquinoline ring substitution : Introduce electron-withdrawing groups (e.g., -NO, -CF) at position 6 to evaluate aromatic interaction strength.
- Use parallel synthesis (96-well plates) and high-throughput screening (HTS) for rapid SAR profiling .
Q. What are the best practices for ensuring compound stability during long-term storage and in vitro assays?
- Methodological Answer :
- Storage : Lyophilize and store at -20°C under argon. Avoid aqueous buffers (risk of hydrolysis); use DMSO stock solutions (<10% in assays).
- Stability testing : Monitor via HPLC-UV at 254 nm over 72 hours in assay media (e.g., PBS, DMEM). For hydrazine-containing derivatives, add antioxidants (0.1% ascorbic acid) to prevent oxidative degradation .
Data Analysis & Experimental Design
Q. How should researchers address low reproducibility in synthetic yields across batches?
- Methodological Answer :
- Parameter screening : Use Design of Experiments (DoE) to optimize temperature, solvent ratio, and catalyst loading.
- Quality control : Pre-dry solvents (molecular sieves) and precursors (vacuum desiccation).
- Troubleshooting : If yields drop below 70%, check for residual moisture (Karl Fischer titration) or side-product formation (TLC monitoring with ninhydrin staining) .
Q. What advanced computational tools can predict metabolic pathways and toxicity profiles for this compound?
- Methodological Answer :
- Metabolism prediction : Use GLORYx for phase I/II metabolism simulation and SwissADME for bioavailability/BBB penetration.
- Toxicity profiling : Leverage ProTox-II (LD, hepatotoxicity) and Derek Nexus (structural alerts). Validate with in vitro CYP450 inhibition assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
